Daidzein-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

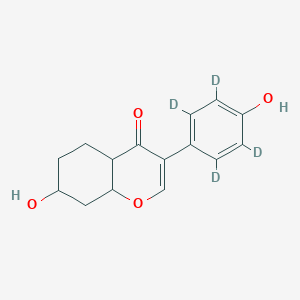

Daidzein-d4 is an isoflavone phytoestrogenic compound that is found in soybeans and other legumes . It is used as an internal standard for the quantification of daidzein by GC- or LC-MS . This compound binds to estrogen receptor β (ERβ) but not ERα at concentrations up to 1 mM . It is estrogenic in vitro, increasing gene transcription mediated by the estrogen response element (ERE) in a reporter assay in an ERβ-dependent manner .

Synthesis Analysis

Daidzein biosynthesis has been rebuilt in yeast and its production has been improved by 94-fold through screening biosynthetic enzymes, identifying rate-limiting steps, implementing dynamic control, engineering substrate trafficking, and fine-tuning competing metabolic processes . The optimized strain produces up to 85.4 mg/L of daidzein .

Molecular Structure Analysis

Daidzein’s chemical composition is analogous to mammalian estrogens . It could be useful with a dual-directional purpose by substituting/hindering with estrogen and estrogen receptor (ER) complex .

Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of daidzein by GC- or LC-MS . It has been found to reduce tumor growth in a PC3 prostate cancer mouse orthotopic model when administered at a dose of 50 mg/kg per day and potentiates the effects of radiation therapy .

Physical And Chemical Properties Analysis

This compound is a solid with a molecular formula of C15H6D4O4 and a formula weight of 258.3 .

Mecanismo De Acción

Target of Action

Daidzein-d4, like its non-deuterated counterpart Daidzein, primarily targets estrogen receptors , specifically ER-alpha and ER-beta . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, cardiovascular function, bone health, and cognition .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a multifaceted manner. It can bind to these receptors and either mimic or block the action of endogenous estrogen, depending on the tissue type and the presence of other hormonal signals . This dual activity classifies this compound as a selective estrogen receptor modulator (SERM). In tissues where estrogen has a proliferative effect, such as the breast and uterus, this compound may exhibit anti-estrogenic properties, potentially reducing the risk of hormone-dependent cancers. Conversely, in tissues where estrogen plays a protective role, such as bone and the cardiovascular system, this compound can act like estrogen, thereby promoting bone density and improving lipid profiles .

Biochemical Pathways

This compound influences various biochemical pathways. It is primarily produced by the phenylpropane pathway in legumes . After ingestion, it is subject to glucuronidation at the 7-hydroxyl position, and daidzein-7-O-glucuronide is its main metabolite . This compound also modulates the activity of key enzymes and proteins, such as tyrosine kinases and growth factor receptors, contributing to its broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as less aqueous solubility, low permeability, and poor bioavailability, are major obstacles restricting its therapeutic applications . Studies have shown that nano-formulations like nanoemulsion and nanosuspension can increase the oral bioavailability of this compound . After oral administration, the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (tmax), and elimination half-life (t1/2) values for this compound were significantly improved with these formulations .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to promote the viability and proliferation of certain cells . It also has various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . Furthermore, it has been shown to have neuroprotective effects in a stroke model via the Akt/mTOR/BDNF channel .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, during the fermentation of legume food, this compound can be decomposed into its aglycone form of Daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert Daidzein into equol . Moreover, this compound is subject to photodegradation in different environments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using daidzein-d4 in lab experiments is that it is a stable, non-metabolizable compound. This makes it ideal for use in studies of daidzein metabolism and pharmacokinetics, as it can be used to measure the amount of daidzein present in biological samples without being broken down or metabolized. The main limitation of using this compound is that it is not known to have any direct biochemical or physiological effects, making it unsuitable for studies of daidzein’s effects on the body.

Direcciones Futuras

Future research on daidzein-d4 could focus on improving the synthesis method to make it more efficient and cost-effective. It could also be used to study the pharmacokinetics of other isoflavones, such as genistein and biochanin A. Additionally, further research could be done to investigate the potential direct biochemical and physiological effects of this compound. Finally, it could be used as a reference compound in studies of the metabolism and transport of other compounds, such as flavonoids and polyphenols.

Métodos De Síntesis

Daidzein-d4 is synthesized by the condensation of Daidzein-d4flavone and deuterated acetic acid. The reaction is carried out in aqueous solution, and the product is isolated as a white crystalline solid. The synthesis of this compound is relatively simple and inexpensive, making it a popular choice for use in research.

Aplicaciones Científicas De Investigación

Optimización de la solubilidad, la permeabilidad y la biodisponibilidad

Daidzein tiene varios valores medicinales y beneficios para la salud significativos, como antioxidante, antiinflamatorio, anticancerígeno, antidiabético, reductor del colesterol, neuroprotector, cardioprotector, etc. . Sin embargo, su escasa solubilidad, baja permeabilidad y biodisponibilidad inferior limitan seriamente su aplicación clínica y desarrollo comercial . Para optimizar estas propiedades, se preparó un cocristal de daidzein y piperazina . Este cocristal resultó en una mejora de 3,9, 3,1, 4,9 y 60,8 veces en la solubilidad en cuatro medios diferentes, una elevación de 4,8 veces en la permeabilidad y de 3,2 veces en la biodisponibilidad de la daidzein .

Preparación enzimática

El enfoque enzimático para la preparación de daidzein ha prevalecido, beneficiándose de su alta eficiencia y naturaleza ecológica . Se desarrolló un método de preparación de daidzein mediante la hidrólisis enzimática de daidzin en un nuevo medio de reacción “verde”: disolventes eutécticos profundos (DES) . Este procedimiento podría considerarse un enfoque suave, respetuoso con el medio ambiente y altamente eficiente para la producción económica de daidzein .

Interferencia con el sistema hipotalámico/hipofisario/tiroideo

Tanto los estudios in vitro como los estudios con animales han informado que las isoflavonas pueden interferir con diferentes puntos de control del sistema hipotalámico/hipofisario/tiroideo .

Análisis Bioquímico

Biochemical Properties

Daidzein-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be metabolized by human intestinal bacteria into methoxylated daidzein (M1), acetylated daidzin (M2), hydroxylated daidzein (M3), and daidzein (M4) . This indicates that this compound interacts with the enzymes responsible for these metabolic transformations.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been found to promote the viability and proliferation of Female Germline Stem Cells (FGSCs) . It also has been reported to have anti-inflammatory and potential antidiabetic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level with various biomolecules. It has been found to activate the Akt signaling pathway in FGSCs . Furthermore, it has been suggested that this compound could induce breast cancer cell apoptosis through the mitochondrial caspase-dependent cell death pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that this compound can be metabolized into various metabolites over time by human intestinal bacteria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound could protect animals against ischemic damage through the regulation of the Akt/mTOR/BDNF channel .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found that this compound can be metabolized by human intestinal bacteria into methoxylated daidzein (M1), acetylated daidzin (M2), hydroxylated daidzein (M3), and daidzein (M4) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that trace prototype compounds of this compound were detected in the plasma 4 hours after the intravenous injection of this compound .

Propiedades

IUPAC Name |

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCTVATYOBOWGI-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3CC(CCC3C2=O)O)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

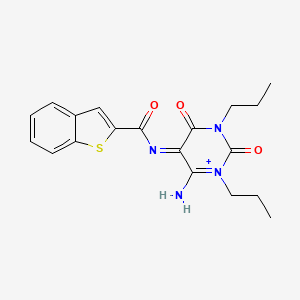

![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)